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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)pyridine

Cat. No.: B1585704 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 2-(4-
Chlorophenyl)pyridine, a key heterocyclic compound frequently encountered in medicinal

chemistry and materials science. As a scaffold in numerous pharmacologically active agents

and functional materials, unambiguous structural confirmation is paramount. This document is

intended for researchers, scientists, and drug development professionals, offering a detailed

exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. The focus is not merely on data presentation but on the rationale behind the

spectral features, providing a framework for the confident identification and characterization of

this molecule.

Molecular Structure and Spectroscopic Overview
2-(4-Chlorophenyl)pyridine (C₁₁H₈ClN) is an aromatic compound featuring a pyridine ring

connected to a 4-substituted chlorophenyl ring at the C2 position. This substitution pattern

creates a unique electronic environment that is directly reflected in its spectroscopic signatures.

Understanding the interplay between the electron-withdrawing nature of the nitrogen atom in

the pyridine ring and the chloro-substituent on the phenyl ring is crucial for interpreting its

spectra.

The molecular weight of this compound is 189.64 g/mol , a foundational piece of information for

mass spectrometry analysis. The structural rigidity and aromaticity predict sharp, well-defined

signals in NMR and characteristic vibrational modes in IR spectroscopy.

Figure 1. Chemical structure and atom numbering of 2-(4-Chlorophenyl)pyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

a molecule. For 2-(4-Chlorophenyl)pyridine, both ¹H and ¹³C NMR provide definitive structural

proof.

¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the disposition of all hydrogen atoms. The aromatic region (7.0-

9.0 ppm) is of primary interest, showing distinct signals for the protons on both the pyridine and

chlorophenyl rings. The data presented was acquired in deuterated chloroform (CDCl₃) on a

400 MHz instrument.[1]

Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Chlorophenyl)pyridine in ~0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Spectral Width: ~16 ppm (centered around 6 ppm).

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32 scans for a high signal-to-noise ratio.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an

exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the

spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

8.70 d 4.4 1H H-6

7.95 d 8.8 2H H-2', H-6'

7.80 – 7.66 m - 2H H-3, H-4

7.45 d 8.8 2H H-3', H-5'

7.30 – 7.21 m - 1H H-5

Table 1. ¹H NMR

data for 2-(4-

Chlorophenyl)pyr

idine in CDCl₃.[1]

Expert Insights:

H-6 (8.70 ppm): This proton is the most deshielded due to its ortho position relative to the

electronegative nitrogen atom in the pyridine ring. It appears as a clean doublet, coupled

only to H-5.

H-2', H-6' (7.95 ppm) and H-3', H-5' (7.45 ppm): The chlorophenyl ring displays a classic

AA'BB' system, which simplifies to two apparent doublets at 400 MHz. The protons ortho to

the pyridine ring (H-2', H-6') are more deshielded than those meta (H-3', H-5'). The coupling

constant of 8.8 Hz is characteristic of ortho coupling in a benzene ring.

H-3, H-4, H-5 (7.80-7.21 ppm): These pyridine protons appear as a complex multiplet region.

H-4 is typically a triplet of doublets, while H-3 and H-5 are doublets of doublets, leading to

overlapping signals that require higher field strength or 2D NMR techniques for complete

resolution.

[C₁₁H₈ClN]⁺˙
m/z = 189/191

[C₁₁H₈N]⁺
m/z = 154

- •Cl
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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